BenchChemオンラインストアへようこそ!

Nitroxinil meglumate

Veterinary formulation science Anthelmintic drug delivery Salt-form selection

Nitroxinil meglumate (CAS 10532-59-9) is the N-methylglucamine salt of nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile), a halogenated phenol fasciolicide first developed by May & Baker in the 1960s. The meglumate salt form is the pharmacopoeial entity used in commercial injectable formulations (brand names include Trodax, Dovenix, and Fluconix) for the treatment of Fasciola hepatica infections in cattle and sheep.

Molecular Formula C14H20IN3O8
Molecular Weight 485.23 g/mol
CAS No. 10532-59-9
Cat. No. B3363825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitroxinil meglumate
CAS10532-59-9
Molecular FormulaC14H20IN3O8
Molecular Weight485.23 g/mol
Structural Identifiers
SMILESCNCC(C(C(C(CO)O)O)O)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N
InChIInChI=1S/C7H3IN2O3.C7H17NO5/c8-5-1-4(3-9)2-6(7(5)11)10(12)13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,11H;4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
InChIKeyLCQWIOIUMDABGD-WZTVWXICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitroxinil Meglumate (CAS 10532-59-9): Core Identity and Procurement-Relevant Profile


Nitroxinil meglumate (CAS 10532-59-9) is the N-methylglucamine salt of nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile), a halogenated phenol fasciolicide first developed by May & Baker in the 1960s [1]. The meglumate salt form is the pharmacopoeial entity used in commercial injectable formulations (brand names include Trodax, Dovenix, and Fluconix) for the treatment of Fasciola hepatica infections in cattle and sheep [2]. At the recommended subcutaneous dose of 10 mg/kg bodyweight, nitroxynil eliminates 90–99% of adult liver flukes, though activity against immature stages is lower and age-dependent [3]. The compound also possesses ancillary activity against certain gastrointestinal nematodes, notably including benzimidazole-resistant strains of Haemonchus contortus [2].

Why Nitroxinil Meglumate Cannot Be Substituted with Nitroxynil Free Base or Alternative Fasciolicides


Nitroxynil free base (CAS 1689-89-0) is almost insoluble in water and cannot be formulated as an aqueous injectable solution without chemical conversion to a soluble salt [1]. The meglumate (N-methylglucamine) salt—nitroxinil meglumate—is readily soluble in water, yielding a stable, neutral-pH solution that permits the standard 34% w/v injectable formulation for reliable subcutaneous administration [2]. Beyond the salt-form solubility requirement, within-class substitution among fasciolicides (e.g., triclabendazole, closantel, rafoxanide, oxyclozanide) is precluded by substantial differences in efficacy against immature versus mature fluke stages, divergent resistance profiles—particularly in regions where triclabendazole resistance is prevalent—and markedly different pharmacokinetic persistence and milk/meat withholding periods [3]. These performance dimensions are quantified in Section 3.

Nitroxinil Meglumate: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Aqueous Solubility of the Meglumate Salt Enables High-Concentration Injectable Formulation vs. Insoluble Free Base

The nitroxynil free base (CAS 1689-89-0) is described as 'sparingly sol in water' and 'almost insoluble in water,' which precludes its direct use in aqueous injectable formulations at therapeutic concentrations [1]. In contrast, the N-methylglucamine (meglumate) salt—nitroxinil meglumate (CAS 10532-59-9)—is 'readily sol in water with a yellow, odorless and substantially neutral soln,' and the solution is 'very stable' [2]. This solubility transformation is the foundational reason commercial nitroxynil products (Trodax, Dovenix, Fluconix) are formulated exclusively as the meglumine or ethylglucamine salt at concentrations up to 34% w/v (340 mg nitroxynil/mL) [3]. Without the meglumine counter-ion, a parenteral nitroxynil product of equivalent dose concentration cannot be compounded as a simple aqueous solution.

Veterinary formulation science Anthelmintic drug delivery Salt-form selection

Efficacy of Nitroxynil Against Triclabendazole-Resistant Fasciola hepatica in Sheep

In a study by Martínez-Valladares et al. (2010) on a naturally infected sheep flock with confirmed triclabendazole (TCBZ)-resistant F. hepatica, faecal egg count reduction (FECR) during the first month post-treatment was 59.4%–73.8% for TCBZ, confirming resistance [1]. In the same flock, nitroxynil (administered at 10 mg/kg SC) achieved an FECR of 81.3%–86% over the same period [1]. A separate independent field trial by Mooney et al. (2009) in hill sheep in Ireland reported that nitroxynil reduced F. hepatica faecal egg counts by 100% by day 14 post-treatment, whereas triclabendazole achieved reductions of only 49%–66% over the 7–56 day post-treatment window [2]. More recently, Hanna et al. (2015) surveyed 13 sheep farms across Northern Ireland and found that nitroxynil (and closantel) were fully effective against TCBZ-resistant adult fluke populations in all flocks with high chronic fluke burdens, while TCBZ was ineffective [3].

Anthelmintic resistance Fasciola hepatica Sheep fasciolosis

Nitroxynil vs. Rafoxanide: Efficacy Against Immature (6- and 8-Week-Old) Fasciola hepatica Infections in Calves

Dobbins and Wellington (1982) conducted a controlled clinical trial in calves experimentally infected with F. hepatica, directly comparing nitroxynil, rafoxanide, and closantel against 6-week-old and 8-week-old immature fluke infections [1]. Nitroxynil (10 mg/kg SC) achieved 88.5% efficacy against 6-week-old infections and 85.8% against 8-week-old infections. By contrast, rafoxanide (3 mg/kg SC) achieved only 36.1% and 60.4% efficacy against the same infection ages [1]. Closantel (2.5 mg/kg IM) was tested only against 8-week-old infections and achieved 60.0% efficacy [1]. This demonstrates that nitroxynil possesses substantially greater activity against juvenile liver fluke stages than rafoxanide at their respective labeled dose rates.

Juvenile fluke control Fasciola hepatica Cattle anthelmintics

Comparative Therapeutic Efficacy of Nitroxynil, Closantel, and Rafoxanide Against Natural F. hepatica Infection in Dairy Cattle in Peru

Zarate Rendon et al. (2023) evaluated five fasciolicides using faecal egg count reduction tests (FECRT) in 79 naturally infected dairy cattle from the Mantaro Valley, Peru—a region with documented triclabendazole (TCBZ) resistance [1]. TCBZ demonstrated inadequate efficacy (≤80.8%) at both day 15 and day 30. Nitroxynil (NTX, 10 mg/kg SC) achieved 92.9% (95% CI: 83–100%) efficacy at day 15 and 82.1% (95% CI: 53.6–100%) at day 30 [1]. For reference, closantel (CLOS) showed ≥90% efficacy at both time points, rafoxanide (RFX, combined with albendazole) achieved 92.1% (day 15) and 97.4% (day 30), and clorsulon + ivermectin reached 98.8% (day 15) and 80.1% (day 30) [1]. The efficacy of nitroxynil at day 15 was comparable to closantel and rafoxanide, but the decline to 82.1% by day 30 indicates a shorter duration of egg suppression relative to closantel (sustained ≥90%) and rafoxanide (97.4%), consistent with the known limitation of nitroxynil against very immature fluke stages present at the time of treatment that later mature and resume egg production.

Dairy cattle fasciolosis Anthelmintic efficacy FECR test

Plasma Protein Binding and Pharmacokinetic Persistence: Nitroxynil vs. Oxyclozanide as a Procurement Discriminator

Nitroxynil exhibits exceptionally high plasma protein binding of 97–98% across cows, sheep, and rabbits as determined by equilibrium dialysis [1]. This high protein binding anchors the drug in the circulation, producing a long elimination half-life of approximately 8 days in sheep, with detectable plasma concentrations persisting for up to 60 days post-subcutaneous administration [2][3]. The Merck Veterinary Manual notes that closantel, rafoxanide, and nitroxynil all bind more strongly to blood proteins than does oxyclozanide, and that this greater persistence is associated both with greater activity against immature liver flukes and with longer meat withholding periods of 21–77 days (versus 3–14 days for oxyclozanide) [4]. Critically, nitroxynil and closantel cannot be used in lactating animals when milk is intended for human consumption, whereas oxyclozanide has a milk withholding time of only 60 hours [4]. The prolonged plasma residence of nitroxynil—quantified by an AUC of 1,735 ± 156 μg·day/mL in heavy (older) sheep after a single 10 mg/kg SC dose, declining to 1,189 ± 123 μg·day/mL in younger/lighter sheep [3]—provides extended anthelmintic cover but necessitates strict adherence to statutory withholding periods.

Pharmacokinetics Plasma protein binding Drug persistence Withdrawal period

Nitroxinil Meglumate: Evidence-Backed Research and Industrial Application Scenarios


Triclabendazole-Resistance Management in Sheep and Cattle Flocks

In any sheep or cattle production system with confirmed or suspected triclabendazole (TCBZ)-resistant F. hepatica, nitroxynil meglumate (10 mg/kg SC) is supported by multiple independent field trials as a therapeutically effective alternative. Martínez-Valladares et al. (2010) demonstrated 81.3–86% FECR versus 59.4–73.8% for TCBZ [1], while Mooney et al. (2009) reported 100% egg count suppression by day 14 where TCBZ achieved only 49–66% reduction [2]. Hanna et al. (2015) further confirmed full nitroxynil efficacy across all 13 surveyed farms with TCBZ-resistant fluke populations [3]. Resistance management programs should incorporate nitroxynil in annual rotation with other effective classes (e.g., closantel, clorsulon) to delay further resistance development.

Strategic Treatment of Early Immature Liver Fluke Infections in Growing Cattle

For beef operations requiring treatment of F. hepatica infections during the late autumn/early winter housing period—when a mixed population of juvenile and adult flukes is present—nitroxynil meglumate at 10 mg/kg SC provides 88.5% and 85.8% efficacy against 6-week-old and 8-week-old immature flukes respectively, substantially outperforming rafoxanide (36.1% and 60.4% at labeled dose) [1]. This makes nitroxynil the preferred fasciolicide for strategic housing treatment when immature fluke stages are below 8 weeks of age. Pairing with a product active against earlier immature stages (e.g., triclabendazole, where resistance is absent) or closantel may be considered to cover the full age spectrum.

Extended-Duration Fluke Control Leveraging High Plasma Protein Binding and Prolonged Half-Life

Nitroxynil meglumate's 97–98% plasma protein binding and ~8-day elimination half-life [1][2] translate into persistent plasma concentrations detectable up to 60 days post-treatment in sheep [3]. This pharmacokinetic profile supports a single-injection protocol that continues to kill maturing flukes as they reach the ~7-week susceptible age window over an extended period. This property is advantageous in extensive grazing systems where repeated mustering for treatment is impractical. However, the corresponding 60-day meat withholding period (cattle) and prohibition on use in lactating dairy animals [4] must be integrated into flock health plans and slaughter scheduling.

Injectable Formulation Development and Reference Standard Procurement

For pharmaceutical development, quality control, and bioequivalence studies, nitroxinil meglumate (CAS 10532-59-9) is the correct reference standard entity—not nitroxynil free base (CAS 1689-89-0). The meglumate salt is 'readily sol in water,' yielding stable neutral solutions [1], which is essential for preparing analytical standards, formulating comparator products, and conducting dissolution or pharmacokinetic studies in aqueous media. Procurement of the free base instead of the meglumate salt will lead to solubility failures in aqueous systems and non-representative analytical results. Commercial 34% injectable products (e.g., Trodax) are formulated with nitroxynil as the N-ethylglucamine salt at 340 mg/mL [2]; generic product development should use the meglumate or ethylglucamine salt to match the reference listed drug characteristics.

Quote Request

Request a Quote for Nitroxinil meglumate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.